Gallerimycin
Description
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
GVTITVKPPFPGCVFYECIANCRSRGYKNGGYCTINGCQCLR |
Origin of Product |
United States |
Biological Origin and Endogenous Expression Profiles
Identification in Galleria mellonella (Greater Wax Moth) as a Key Source
Gallerimycin is a novel defensin-like peptide first identified in the greater wax moth, Galleria mellonella. nih.gov This insect, belonging to the order Lepidoptera, is the primary organism from which this compound has been isolated and studied. uniprot.orguniprot.orgwikipedia.org The discovery was made from a haemocyte cDNA bank that was specifically enriched with transcripts that are upregulated following an immune challenge. nih.gov This process highlighted this compound as a key component of the moth's innate immune response.
Functionally, this compound is recognized as an antifungal peptide. nih.govnih.gov It is part of the invertebrate defensin (B1577277) family and exhibits activity against filamentous fungi, such as the entomopathogenic fungus Metarhizium anisopliae. nih.govuniprot.org However, it does not show activity against yeast like Saccharomyces cerevisiae or against various gram-positive and gram-negative bacteria. uniprot.orgnih.gov The expression of this compound is not constitutive but is induced in response to immune stimulants. uniprot.org Notably, its production is triggered by lipopolysaccharides (LPS), which are components of bacterial cell walls, and by fungal components like α-1,3-glucan from Aspergillus niger. nih.govuniprot.orguj.edu.pl This induction confirms its role as an immune-responsive molecule. cabidigitallibrary.org
Homologs and Orthologs Across Lepidopteran Species
This compound is not exclusive to Galleria mellonella. Homologous and orthologous sequences of this peptide have been identified across various species within the Lepidoptera order, indicating a conserved role in the immune defense of these insects. frontiersin.orgresearchgate.net Phylogenetic analysis reveals that this compound is closely related to other known lepidopteran this compound genes. cabidigitallibrary.org Its amino acid sequence shows similarities to other antifungal peptides found in insects, such as drosomycin (B1143007) from Drosophila melanogaster and heliomicin (B1576475) from Heliothis virescens. nih.gov
Homologs have been specifically identified in several other moth species. frontiersin.org The presence of these related peptides underscores a shared evolutionary mechanism for combating fungal pathogens among Lepidoptera. frontiersin.orgnih.gov
Table 1: Examples of Lepidopteran Species with Identified this compound Homologs
| Species | Common Name | Family | NCBI Reference ID |
|---|---|---|---|
| Spodoptera litura | Tobacco cutworm | Noctuidae | AEE37278.1 |
| Spodoptera exigua | Beet armyworm | Noctuidae | ADJ95798.1 |
| Spodoptera frugiperda | Fall armyworm | Noctuidae | AAP69838.1 |
| Helicoverpa armigera | Cotton bollworm | Noctuidae | ADR51151.1 |
| Trichoplusia ni | Cabbage looper | Noctuidae | ABV68855.1 |
| Lonomia obliqua | Giant silkworm moth | Saturniidae | AAV91471.1 |
| Samia cynthia ricini | Eri silkmoth | Saturniidae | BAG12297.1 |
Data sourced from a phylogenetic analysis of lepidopteran gallerimycins. frontiersin.org
Ontogenetic and Tissue-Specific Expression Patterns
The expression of this compound in Galleria mellonella is specific to certain tissues and developmental stages (ontogeny). royalsocietypublishing.orgroyalsocietypublishing.org The primary sites of synthesis are the fat body, which is analogous to the mammalian liver, and hemocytes, the insect's immune cells. nih.govuniprot.orguniprot.orgnih.gov
Research shows that this compound is expressed in the fat body of last-instar larvae. uniprot.orguniprot.org Its expression is strongly induced in the fat body upon infection with entomopathogenic fungi. cabidigitallibrary.orgrsdjournal.org For instance, following a fungal infection, this compound gene expression in the fat body can increase significantly. mdpi.com Studies using quantitative real-time PCR have confirmed that its expression is very low in naive, unchallenged larvae but is strongly induced in the fat body after immune challenges. cabidigitallibrary.org
The expression of this compound also varies with the developmental stage of the insect. royalsocietypublishing.orgroyalsocietypublishing.org A significant induction of this compound, along with other antimicrobial peptides like cecropin (B1577577) 2 and lebocin, occurs at the onset of the larval-pupal moult. royalsocietypublishing.orgroyalsocietypublishing.org This suggests a role in protecting the insect during this vulnerable metamorphic stage. royalsocietypublishing.orgroyalsocietypublishing.org Furthermore, studies have detected this compound expression in the gut, particularly in response to pathogenic bacteria, indicating its involvement in localized intestinal immunity. frontiersin.orgfrontiersin.org For example, oral administration of Escherichia coli to G. mellonella larvae led to increased gene expression of this compound. frontiersin.org
Table 2: Tissue and Developmental Stage Expression of this compound
| Tissue/Organ | Developmental Stage | Expression Profile | Induction Stimuli |
|---|---|---|---|
| Fat Body | Last Instar Larva | Induced | Lipopolysaccharides (LPS), Fungal Infection (Beauveria bassiana, Nomuraea rileyi), α-1,3-glucan uniprot.orguj.edu.plcabidigitallibrary.orgrsdjournal.org |
| Hemocytes | Larva | Induced | Immune Challenge (LPS) nih.gov |
| Gut (Midgut) | Larva | Induced | Oral administration of pathogenic bacteria (E. coli) frontiersin.orgfrontiersin.org |
| Whole Body | Larval-Pupal Moult | Induced | Developmental cues royalsocietypublishing.orgroyalsocietypublishing.org |
This table summarizes key findings on the expression patterns of this compound.
Molecular Architecture and Structural Biology Insights
Primary Amino Acid Sequence Characterization and Defensin-Like Classification
Gallerimycin is a defensin-like antimicrobial peptide originally identified in the greater wax moth, Galleria mellonella. nih.gov Like other defensins, it is synthesized as a larger precursor protein which includes a signal peptide that is later cleaved to release the mature, active peptide. cabidigitallibrary.orgresearchgate.net The full-length this compound from G. mellonella consists of a 76-amino acid sequence, which comprises a 19-residue N-terminal signal peptide and a 57-residue mature peptide chain. uniprot.orgtandfonline.com A variant from Spodoptera litura, termed Sl-gallerimycin, is encoded by a 380 bp cDNA and consists of a 75-amino acid protein with a predicted 20-amino acid signal peptide. cabidigitallibrary.org
The classification of this compound as an insect defensin (B1577277) is based on its primary structure, which features a characteristic and conserved pattern of six cysteine residues. cabidigitallibrary.orgresearchgate.net This six-cysteine motif is a hallmark of the insect defensin family and is crucial for forming the peptide's stable, three-dimensional structure. nih.govresearchgate.net The deduced amino acid sequence of this compound shows notable similarities to other well-characterized antifungal peptides from insects, such as drosomycin (B1143007) from Drosophila melanogaster and heliomicin (B1576475) from Heliothis virescens. nih.gov Phylogenetic analysis confirms that this compound is closely related to other known lepidopteran defensin-like peptides. cabidigitallibrary.orgfrontiersin.org
| Table 1: Primary Amino Acid Sequence of Galleria mellonella this compound Precursor | |
|---|---|
| Feature | Sequence |
| Full Precursor Sequence (76 aa) | MKFALIVALAVALVSAIAVHAADLACVKRCGRSNGYCNGPICLCRGWRQIGTCLCDKPYCKPRRYQIGTCICKKPY |
| Signal Peptide (19 aa) | MKFALIVALAVALVSAIAVHA |
| Mature Peptide (57 aa) | ADLACVKRCGRSNGYCNGPICLCRGWRQIGTCLCDKPYCKPRRYQIGTCICKKPY |
Disulfide Bridge Topologies and Conformational Determinants
The three-dimensional structure of this compound is determined by a specific network of covalent bonds known as disulfide bridges. These bridges form between the thiol groups of its six conserved cysteine residues. nih.govresearchgate.net This structural arrangement is characteristic of the insect defensin family and results in a highly stable and compact fold known as the cysteine-stabilized alpha-beta (CSαβ) motif. nih.govfrontiersin.orgnih.gov
The CSαβ motif consists of an α-helix and a double- or triple-stranded antiparallel β-sheet held together by three intramolecular disulfide bonds. nih.govnih.gov This conserved topology is a critical determinant of the peptide's biological activity and provides significant stability against proteases and high temperatures. frontiersin.org The typical disulfide connectivity pattern for insect defensins is as follows:
Two disulfide bonds link the α-helix to the C-terminal β-sheet.
A third disulfide bond connects the N-terminal loop region to one of the β-strands. frontiersin.orgnih.gov
This specific arrangement of disulfide bridges rigidly orients the secondary structural elements, creating the characteristic amphipathic structure of defensins, which is essential for their interaction with fungal membranes. The formation of these correct disulfide linkages is crucial, as improper pairing can lead to misfolded, inactive proteins. biopharmaspec.com
| Table 2: Conformational Determinants of the Insect Defensin CSαβ Motif | |
|---|---|
| Structural Feature | Description |
| Core Motif | Cysteine-Stabilized αβ (CSαβ) |
| Secondary Structures | One α-helix and an antiparallel β-sheet (typically 2-3 strands) nih.govnih.gov |
| Disulfide Bridges | Three intramolecular bonds formed by six conserved cysteine residues researchgate.net |
| Key Function | Stabilizes the tertiary structure, conferring high stability and defining the peptide's active conformation frontiersin.orgwikipedia.org |
Comparative Structural Analysis with Other Insect Defensins
However, detailed sequence analysis reveals specific differences. Compared to the antifungal defensins heliomicin and ARD1, this compound possesses a notably long N-terminal sequence. nih.govfrontiersin.org Conversely, its loop regions between the cysteine residues show variability; specifically, the loops designated as L1 and L5 are shorter in this compound. nih.govfrontiersin.org The length and sequence of these inter-cysteine loops are known to contribute to the diversity and target specificity within the insect defensin family. researchgate.net
Protein alignments with Gallerimycins from other lepidopteran species, such as Spodoptera litura, Spodoptera exigua, and Helicoverpa armigera, show a high degree of sequence identity, particularly in the regions of the conserved cysteine residues. cabidigitallibrary.orgfrontiersin.org Despite these similarities, variations in the hydrophilic and hydrophobic amino acid distribution exist, which likely influence the specific antifungal properties of each peptide. frontiersin.org The structural homology of this compound extends to drosomycin, another antifungal peptide from Drosophila, although drosomycin contains eight cysteines forming four disulfide bonds, a feature more common in plant defensins. nih.govfrontiersin.org
| Table 3: Comparative Sequence Analysis of Lepidopteran Gallerimycins | |
|---|---|
| Organism | Mature Peptide Sequence |
| Galleria mellonella | ADLACVKRCGRSNGYCNGPICLCRGWRQIGTCLCDKPYCKPRRYQIGTCICKKPY |
| Spodoptera litura | ADLACVKRCGRSNGYCNGPICLCRGWRQIGTCLCDKPYCKPRRYQIGTCICKKPY |
| Spodoptera exigua | ADLACVKRCGRSNGYCNGPICLCRGWRQIGTCLCDKPYCKPRRYQIGTCICKKPY |
| Samia cynthia ricini | ADLACVKRCGRSNGYCNGPICLCRGWRQIGTCLCDKPYCKPRRYQIGTCICKKPY |
Genetic and Transcriptomic Characterization of Gallerimycin
Gene Cloning and cDNA Sequence Analysis
The gene encoding gallerimycin has been successfully cloned and its cDNA sequence analyzed, providing insights into its structure and function. The full-length cDNA of this compound from Spodoptera litura, termed Sl-gallerimycin, was found to be 380 base pairs long, with a single open reading frame that encodes a 75-amino acid protein. cabidigitallibrary.org This protein shares a high degree of identity (80-95%) with other known lepidopteran this compound peptides. cabidigitallibrary.org
Similarly, a cDNA clone for this compound was isolated from the larval fat body of immunized Samia cynthia ricini and named Scr-gallerimycin. nih.gov In G. mellonella, a comprehensive transcriptome analysis confirmed the presence of this compound, identifying it as one of the key cysteine-rich peptides involved in antifungal defense. nih.gov The initial isolation of a cDNA encoding this compound from G. mellonella was from a cDNA library of genes expressed during an innate immune response. nih.gov
| Species | Gene Name | cDNA Length (bp) | Encoded Protein Length (amino acids) | GenBank Accession |
| Spodoptera litura | Sl-gallerimycin | 380 | 75 | HM747937 |
| Samia cynthia ricini | Scr-gallerimycin | Not specified | Not specified | Not specified |
| Galleria mellonella | This compound | Not specified | Not specified | Not specified |
Promoter Region Analysis and Transcriptional Regulatory Elements
The regulation of this compound gene expression is controlled by specific elements within its promoter region. Analysis of the sequence upstream from the Scr-gallerimycin cDNA in Samia cynthia ricini revealed the presence of motifs that are homologous to binding sites for several key transcription factors. nih.gov These include NF-κB, C/EBP, and CRE-BP1, which are known to play crucial roles in activating immune-related genes. nih.gov
The presence of these regulatory elements suggests that the induction of this compound expression is a tightly controlled process, initiated by the recognition of microbial components. nih.govbibliotekanauki.plplos.orgstanford.edu The activation of these transcription factors leads to the enhanced transcription of the this compound gene, a critical step in the insect's humoral immune response. nih.govbibliotekanauki.plplos.orgstanford.edu
Transcriptomic Responses to Microbial Challenges
The expression of the this compound gene is significantly upregulated in response to various microbial challenges, highlighting its importance in the innate immune defense of G. mellonella and other lepidopteran insects.
Fungal Infections:
Infection with the entomopathogenic fungus Nomuraea rileyi strongly induces the expression of Sl-gallerimycin in the fat bodies of Spodoptera litura larvae. cabidigitallibrary.org
In G. mellonella, infection with Candida albicans and Aspergillus niger leads to the positive regulation of this compound gene expression. preprints.org The level of induction can be substantial, with a lethal dose of C. albicans causing an approximately 25-fold increase in this compound gene expression. researchgate.net
Similarly, infection with Sporothrix brasiliensis results in the positive regulation of the this compound gene at different time points post-infection. preprints.org
The fungal cell wall component α-1,3-glucan from A. niger has been shown to induce a 3-fold increase in this compound gene expression in G. mellonella. researchgate.net
Bacterial Infections:
Oral administration of Escherichia coli to G. mellonella larvae leads to increased gene expression of this compound after 4 and 5 hours. frontiersin.org In contrast, the symbiotic bacterium Bacteroides vulgatus resulted in significantly lower expression. frontiersin.org
Infection with Pseudomonas aeruginosa also triggers the expression of the this compound gene in G. mellonella larvae. nih.gov
Challenge with bacterial lipopolysaccharides (LPS) or protein fragments (protfrags) generated by thermolysin also results in strongly enhanced this compound expression. nih.gov
Other Inducers:
Injection of peptidoglycan and zymosan strongly induces the expression of the Scr-gallerimycin gene in Samia cynthia ricini. nih.gov
Co-injection of ascarosides and symbiotic bacteria in G. mellonella larvae led to a significant up-regulation of the this compound gene at 4 and 10 hours post-injection. mdpi.com
| Microbial Challenge | Host Species | Fold Induction of this compound | Reference |
| Candida albicans (lethal dose) | Galleria mellonella | ~25-fold | researchgate.net |
| Aspergillus niger α-1,3-glucan | Galleria mellonella | 3-fold | researchgate.net |
| Escherichia coli | Galleria mellonella | Increased | frontiersin.org |
| Lipopolysaccharides (LPS) | Galleria mellonella | Strongly enhanced | nih.gov |
| Nomuraea rileyi | Spodoptera litura | Strongly induced | cabidigitallibrary.org |
Phylogenetic Relationships Among this compound Homologs
Phylogenetic analysis of this compound and its homologs reveals evolutionary relationships among these defensin-like peptides in different lepidopteran insects. Studies have shown that Sl-gallerimycin from Spodoptera litura is closely related to other known lepidopteran this compound genes. cabidigitallibrary.org
A phylogenetic tree constructed with this compound protein sequences from various lepidopteran insects, including Galleria mellonella, Helicoverpa armigera, Lonomia obliqua, Samia ricini, Spodoptera exigua, Spodoptera frugiperda, Spodoptera litura, and Trichoplusia ni, demonstrated their evolutionary connections. frontiersin.orgresearchgate.netresearchgate.net Interestingly, this analysis also included mouse and human β-defensin-2 (BD-2), revealing structural and functional homology between insect gallerimycins and mammalian defensins. frontiersin.org The mouse and human BD-2 peptides showed the closest relationship to each other within this analysis. frontiersin.org The moricin (B1577365) gene family, another group of antimicrobial peptides, has undergone significant expansion in G. mellonella, Bombyx mori, and Manduca sexta after their species diverged. nih.gov
Biosynthesis and Immunological Regulatory Pathways of Gallerimycin
Gallerimycin is an antimicrobial peptide (AMP) belonging to the defensin (B1577277) family, originally isolated from the greater wax moth, Galleria mellonella. Its synthesis is a critical component of the insect's innate immune response, particularly against fungal pathogens. The regulation of this compound production is a complex process involving multiple signaling cascades that are activated by pathogenic challenges and influenced by environmental conditions. This section details the key pathways and factors governing its biosynthesis.
Mechanisms of Biological Action at the Molecular and Cellular Level
Antifungal Specificity Against Filamentous Fungi
Gallerimycin demonstrates notable specificity in its antifungal activity, primarily targeting filamentous fungi while showing little to no effect against yeasts and bacteria. researchgate.netnih.gov Research has identified its efficacy against several species of filamentous fungi. For instance, it is active against the entomopathogenic fungus Metarhizium anisopliae and other filamentous fungi such as Aspergillus niger, Fusarium oxysporum, Pyricularia grisea, Trichoderma harzianum, and T. viride. nih.govtandfonline.com Conversely, studies have shown it is not active against the yeast Saccharomyces cerevisiae. nih.gov Although it lacks direct antibacterial properties, its expression is induced upon bacterial infection. researchgate.nettandfonline.com
Table 1: Antifungal Spectrum of this compound
| Fungal Species | Activity |
|---|---|
| Aspergillus niger | Active |
| Fusarium oxysporum | Active |
| Metarhizium anisopliae | Active |
| Pyricularia grisea | Active |
| Trichoderma harzianum | Active |
| Trichoderma viride | Active |
| Erysiphe cichoracearum | Active |
| Sclerotinia minor | Active |
| Candida albicans | No/Low Activity |
| Saccharomyces cerevisiae | No Activity |
Inhibition of Fungal Germination and Mycelial Growth
A key aspect of this compound's antifungal action is its ability to inhibit critical stages of fungal development, namely spore germination and mycelial growth. researchgate.net Studies involving transgenic tobacco plants expressing the this compound gene demonstrated significant resistance to fungal pathogens. researchgate.netnih.gov Leaf sap and intercellular washing fluid from these transgenic plants were shown to inhibit the in vitro germination and growth of the fungal pathogens Erysiphe cichoracearum and Sclerotinia minor. researchgate.netnih.gov This indicates that this compound is secreted into the intercellular spaces of the plant, where it can effectively thwart fungal proliferation. researchgate.net The inhibitory effect is dose-dependent, with higher concentrations of the peptide leading to greater reductions in both germination and mycelial expansion. researchgate.net
Table 2: Inhibitory Effects of this compound on Fungal Development
| Fungal Pathogen | Developmental Stage Inhibited |
|---|---|
| Erysiphe cichoracearum | Spore Germination, Mycelial Growth |
| Sclerotinia minor | Spore Germination, Mycelial Growth |
Proposed Non-Lytic Mechanisms of Action
While many antimicrobial peptides function by lysing microbial cells, evidence suggests that this compound can also operate through non-lytic mechanisms. tandfonline.com This is particularly evident in its synergistic interactions. For example, while this compound alone does not have antibacterial activity, it works with cecropin (B1577577) A to inhibit the growth of E. coli. tandfonline.com This synergistic action leads to extensive, non-lytic depolarization of the bacterial membrane, ultimately inhibiting growth without causing cell rupture. tandfonline.com This suggests a mechanism that interferes with the membrane potential and cellular energetics rather than outright destruction of the membrane.
Interactions with Fungal Cell Wall and Membrane Integrity
The fungal cell wall and membrane are primary targets for many antifungal peptides, and this compound is no exception. researchgate.net As a defensin-like peptide, it is believed to interact with components of the fungal cell surface. researchgate.net Defensins are known to bind to hydrophobic components of the microbial cell wall, such as β-1,3-glucan. researchgate.net While the precise interactions of this compound are still under investigation, its mechanism likely involves disrupting the integrity of the fungal cell wall or membrane. researchgate.net The initial step of action for many antimicrobial peptides is the interaction with the fungal cell membrane, which is composed of sterols, phospholipids, and sphingolipids, or the cell wall, which is primarily made of glucans, chitin, and glycosylated proteins. frontiersin.org Inhibition of β-1,3-glucan synthesis, a key cell wall component, can lead to an osmotically unstable cell wall and fungal cell death. nih.gov
Modulation of Host Immune Cell Activity and Signaling Pathways
Beyond its direct antifungal effects, this compound plays a role in modulating the host's immune response. preprints.orgnih.gov The expression of the this compound gene is significantly upregulated in G. mellonella larvae following a fungal or bacterial challenge. nih.govpreprints.org For instance, infection with Candida albicans leads to a marked increase in this compound gene expression. researchgate.net This induction is part of a broader immune response that can be stimulated by various factors, including the administration of antifungal agents like caspofungin or components of the fungal cell wall such as β-glucan. nih.gov The expression of this compound is regulated by conserved signaling pathways, such as the Toll and Imd pathways, which are analogous to the NF-κB signaling pathway in mammals. nih.gov The recognition of pathogen-associated molecular patterns (PAMPs), like fungal α-1,3-glucan, triggers these pathways, leading to the increased expression of antifungal peptides, including this compound. uj.edu.pl This demonstrates that this compound is an integral component of the host's inducible humoral immunity.
Ecological and Evolutionary Significance of Gallerimycin
Role in Insect Innate Immune Defense Against Pathogens
Gallerimycin is a cornerstone of the humoral innate immune response in several lepidopteran species, including G. mellonella and the common cutworm, Spodoptera litura. cabidigitallibrary.orgscienceopen.com The humoral response involves the production of soluble effector molecules that are released into the hemolymph to combat invading pathogens. tandfonline.com The expression of the this compound gene is typically low in healthy, unchallenged larvae but is strongly and rapidly induced upon infection with various pathogens. cabidigitallibrary.orgscienceopen.com
The primary role of this compound is as a potent antifungal agent. nih.gov Research has demonstrated its effectiveness specifically against filamentous fungi, such as the entomopathogenic fungus Beauveria bassiana and plant pathogens like Erysiphe cichoracearum and Sclerotinia minor. cabidigitallibrary.orgnih.govresearchgate.net Interestingly, it shows little to no effect against bacteria or yeasts, indicating a specialized function within the insect's immune arsenal (B13267). cabidigitallibrary.org This specificity allows the host to mount a targeted defense against a major class of insect pathogens. The induction of this compound has been observed following challenges with various microbial components, including lipopolysaccharides (LPS), peptidoglycan, and zymosan, highlighting its integration into the insect's pathogen recognition pathways. cabidigitallibrary.org
The production of this compound is primarily localized in the fat body, an organ analogous to the mammalian liver, and in hemocytes (immune cells). cabidigitallibrary.orgresearchgate.net Following synthesis, it is secreted into the hemolymph where it can directly target invading fungi. researchgate.net The critical role of this peptide is underscored by experiments where silencing the this compound gene (via RNA interference) in S. litura led to accelerated death of the insects when infected with the fungus Nomuraea rileyi. cabidigitallibrary.org
Table 1: Pathogen-Related Induction and Activity Spectrum of this compound
| Inducing Agent/Pathogen | Host Insect Model | Observed Effect | Reference |
|---|---|---|---|
| Lipopolysaccharide (LPS) | Galleria mellonella | Induction of this compound expression | cabidigitallibrary.org |
| Beauveria bassiana (fungus) | Galleria mellonella | Induction of this compound expression | cabidigitallibrary.org |
| Nomuraea rileyi (fungus) | Spodoptera litura | Strong induction of this compound; gene knockdown increases mortality | cabidigitallibrary.org |
| Erysiphe cichoracearum (fungus) | Transgenic Tobacco | Inhibited germination and growth | nih.govresearchgate.net |
| Sclerotinia minor (fungus) | Transgenic Tobacco | Inhibited germination and growth | nih.govresearchgate.net |
| Pseudomonas entomophila (bacterium) | Galleria mellonella | Induced expression of this compound | tandfonline.com |
Contributions to Host-Pathogen Co-evolutionary Dynamics
The interaction between insects and their pathogens is a classic example of a co-evolutionary arms race, where the host evolves more effective defenses and the pathogen evolves ways to circumvent them. tandfonline.commdpi.com this compound, as a key antifungal effector, is intrinsically involved in these dynamics. The strong selective pressure exerted by fungal pathogens has likely driven the evolution and maintenance of the this compound gene and its regulatory pathways in host insects. tandfonline.com
The specialization of this compound against filamentous fungi suggests a long history of interaction and adaptation. In response to this potent defense, entomopathogenic fungi have developed sophisticated counter-strategies. scienceopen.com One such strategy is the destruction of the insect's fat body, the primary site of this compound synthesis. scienceopen.com This ability to dismantle the host's "AMP factory" is considered an effect of antagonistic co-evolution, allowing the pathogen to neutralize a critical part of the humoral immune response. scienceopen.com
Furthermore, studies on the experimental evolution of G. mellonella have shown that insect populations can develop enhanced, specific resistance to a pathogen like B. bassiana over successive generations. plos.org This increased resistance is linked to changes in the expression of immune-related genes, including those encoding AMPs. plos.org This demonstrates that host populations can adapt to pathogen pressure, with AMPs like this compound being central to this evolving defense system. The continuous reciprocal selection—whereby host defenses drive pathogen virulence and vice-versa—shapes the genetic architecture of both organisms over time. tandfonline.com
Phylogenetic analyses reveal that this compound is closely related to defensin-like peptides in other lepidopteran insects, sharing high sequence identity. cabidigitallibrary.org It also shares structural and functional similarities with β-defensins found in mammals, suggesting a deep evolutionary origin for this type of innate immune molecule. frontiersin.orgresearchgate.net This conservation across vast evolutionary distances highlights the fundamental importance of such peptides in host defense. The diversification of these peptides within insects likely reflects adaptation to different spectra of pathogens encountered in various ecological niches. scienceopen.com
Adaptive Immune Priming and Memory Phenomena in Insects
While insects lack the antibody-based adaptive immunity of vertebrates, they exhibit a phenomenon known as "immune priming," which serves as a form of immunological memory. researchgate.net Immune priming occurs when a prior, non-lethal exposure to a pathogen or its components enhances the insect's ability to survive a subsequent, otherwise lethal, infection. researchgate.net this compound plays a significant role in and serves as a marker for this adaptive response.
Research has shown that in G. mellonella, a priming event, such as a sublethal infection, leads to a significantly higher and faster upregulation of this compound gene expression upon a secondary challenge. tandfonline.com This heightened state of alert allows the insect to mount a more rapid and robust defense. For example, in larvae primed with the bacterium Pseudomonas entomophila, the expression of genes encoding this compound and other AMPs was enhanced upon re-infection, contributing to better protection. tandfonline.com
This priming effect can be long-lasting and specific, conferring protection against the same pathogen used in the initial exposure. plos.org The increased expression of AMPs with strong antifungal activity, such as this compound and Galiomicin, has been directly correlated with the protective state of immune priming. researchgate.net This indicates that this compound is not just part of a static, innate response but is also a key component of a more dynamic and adaptive defense strategy that allows insects to better cope with recurring pathogenic threats in their environment.
Table 2: this compound Expression in Immune Priming Experiments
| Host Insect | Priming Agent | Secondary Challenge | This compound Gene Expression Outcome | Reference |
|---|---|---|---|---|
| Galleria mellonella | Sublethal dose of Candida albicans | Lethal dose of C. albicans | Increased expression, leading to protection | asm.org |
| Galleria mellonella | Pseudomonas entomophila | Pseudomonas entomophila | Enhanced expression in re-infected insects | tandfonline.com |
| Drosophila melanogaster | Heat-killed Providencia rettgeri | Live P. rettgeri | General upregulation of AMPs noted in priming studies | plos.org |
Influence on Microbial Communities within Host Organisms
The role of this compound extends beyond fighting external pathogens to include managing the complex microbial communities residing within the insect, particularly in the gut. The host and its microbiome exist in a delicate balance, and AMPs are crucial for maintaining this homeostasis. frontiersin.org
Studies have revealed that the gut microbiota itself can influence the host's immune readiness by stimulating the basal expression of immune genes. In G. mellonella, conventionally reared larvae with a normal gut microbiota (dominated by Enterococcus species) showed a significantly higher basal expression of this compound compared to axenic (germ-free) larvae. This suggests that the resident microbes keep the immune system in a state of alert, potentially acting as a prophylactic against opportunistic infections.
Diet can also indirectly affect this compound expression by altering the gut microbiome. A more diverse diet in G. mellonella was found to increase the number of gut symbionts, which in turn correlated with an increased expression of several AMP genes, including this compound. This indicates that diet-induced shifts in the microbiome can impose immunological costs, requiring the host to upregulate defenses to manage the symbiotic microbial load.
Conversely, external factors like parasitism can manipulate this system. The venom of some parasitoids can alter the host's gut microbiota, leading to a proliferation of certain bacteria. This shift is often accompanied by a significant upregulation of AMPs like this compound in the host's midgut, reflecting the host's attempt to control the changing internal microbial landscape. Therefore, this compound is a key modulator in the tripartite interaction between the host, its symbiotic microbiota, and external pathogenic or parasitic threats.
Interactions with Microorganisms and Host Immune Responses
Response to Fungal Pathogens
Gallerimycin exhibits significant activity against a range of fungal pathogens, demonstrating its crucial role as an antifungal effector molecule in the immune response of G. mellonella.
Nomuraea rileyi and Beauveria bassiana: Infection with the entomopathogenic fungus Beauveria bassiana triggers a notable antifungal response in G. mellonella larvae, characterized by the induced expression of the this compound gene. This induction is a key component of the host's defense, leading to the production of antifungal activity in the hemolymph. Studies have shown that natural infection with B. bassiana leads to the manifestation of an antifungal, but not antibacterial, host response, with this compound gene expression being a primary indicator. Furthermore, exposure to heat shock has been observed to enhance the expression of this compound in infected larvae, suggesting a modulation of the immune response under stress conditions. While direct studies on this compound in G. mellonella against Nomuraea rileyi are limited, research on the closely related armyworm, Spodoptera litura, has demonstrated that a homolog, Sl-gallerimycin, is strongly induced in the fat bodies upon infection with N. rileyi. Knocking down the transcripts of Sl-gallerimycin through RNA interference resulted in accelerated death of the insects when infected with N. rileyi, underscoring the critical role of this peptide in resisting the fungal pathogen. cabidigitallibrary.orgresearchgate.net Oosporein (B1530899), a toxin produced by B. bassiana, can directly inhibit the expression of the antifungal peptide this compound at the post-transcriptional level, representing a fungal strategy to suppress the host's immune system. mdpi.com
Candida species: The immune response of G. mellonella to infection by Candida species, such as Candida albicans, involves a significant upregulation of this compound gene expression. researchgate.netnih.gov The level of this expression has been shown to correlate with the virulence of the Candida strain, with more virulent strains inducing a higher expression of this compound. nih.gov For instance, infection with a lethal dose of C. albicans results in a more substantial induction of this compound compared to a non-lethal dose. researchgate.net Recombinant this compound has been shown to inhibit the in vitro growth of C. albicans. mdpi.com Furthermore, pretreatment of larvae with probiotics like Bacillus subtilis and Bacillus atrophaeus spores can enhance the expression of this compound upon subsequent infection with C. albicans, leading to increased survival rates of the larvae. asm.org This suggests that this compound is a key effector in the protective immune response against candidiasis in this model organism.
Table 1: this compound Gene Expression in Response to Fungal Pathogens
| Fungal Pathogen | Host | Key Findings | Reference(s) |
|---|---|---|---|
| Beauveria bassiana | Galleria mellonella | Induces This compound gene expression as part of the antifungal response. Heat shock can enhance this expression. | researchgate.net |
| Nomuraea rileyi | Spodoptera litura | Sl-gallerimycin expression is strongly induced by infection and is crucial for resistance. | cabidigitallibrary.org |
| Candida albicans | Galleria mellonella | Infection leads to significant upregulation of This compound expression, which correlates with fungal virulence. | researchgate.netnih.gov |
| Candida albicans | Galleria mellonella | Pre-treatment with Bacillus spores enhances This compound expression and larval survival upon infection. | asm.org |
Induced Expression by Bacterial Challenge
The expression of the this compound gene is not limited to fungal challenges; it is also significantly induced in response to bacterial infections, indicating its broader role in the insect's innate immune system.
Escherichia coli and Listeria monocytogenes: Challenge with Gram-negative bacteria like Escherichia coli leads to a notable increase in this compound gene expression in G. mellonella larvae. cabidigitallibrary.org This induction is part of a wider antimicrobial peptide response that includes other effectors like gloverin, cecropin (B1577577), and moricin (B1577365). cabidigitallibrary.org Similarly, infection with the Gram-positive bacterium Listeria monocytogenes results in the sequential and time-dependent induction of several immune defense genes, including this compound. researchgate.netnih.govresearchgate.net The expression of these immune-responsive genes is also triggered by heat-killed L. monocytogenes, indicating that the response is initiated by the recognition of bacterial components. nih.gov Interestingly, while this compound itself is primarily an antifungal peptide, its expression in response to bacterial infection suggests a complex regulatory network and potential synergistic interactions with other antibacterial peptides. frontiersin.orgnih.gov
Table 2: Induced this compound Expression by Bacterial Challenge
| Bacterial Species | Key Findings | Reference(s) |
|---|---|---|
| Escherichia coli | Oral administration induces increased gene expression of This compound. | cabidigitallibrary.org |
| Listeria monocytogenes | Infection leads to the sequential and time-dependent induction of the This compound gene. | researchgate.netnih.govresearchgate.net |
| Heat-killed L. monocytogenes | Induces the expression of immune-responsive genes, including This compound. | nih.gov |
Cross-talk with Other Immune Effector Molecules
Lysozyme, Gloverin, and Hemolin (B1180132): The expression of this compound is often co-regulated with other immune-related genes. For example, following infection with L. monocytogenes, the expression of this compound is induced alongside that of lysozyme, galiomycin, and an insect metalloproteinase inhibitor (IMPI). nih.govresearchgate.net Studies have shown that while this compound is primarily antifungal, its expression can make Gram-negative bacteria more susceptible to the action of other antimicrobial peptides like cecropin. frontiersin.org This suggests a synergistic relationship where this compound may disrupt the fungal or bacterial cell in a way that facilitates the action of other immune molecules.
Furthermore, the expression of this compound is often correlated with that of gloverin, another antimicrobial peptide, particularly in response to bacterial challenges. nih.gov Hemolin, a pattern recognition receptor belonging to the immunoglobulin superfamily, also shows coordinated expression with this compound. nih.govnih.gov Following co-injection of a plant extract and C. albicans, the gene expressions of both this compound and hemolin were found to be considerably higher compared to when either was injected alone, indicating a complex regulatory network that integrates different immune pathways. This co-expression suggests a functional linkage, where Hemolin may be involved in recognizing pathogens and initiating a signaling cascade that leads to the production of effector molecules like this compound. nih.gov
Cellular Immune Responses Mediated by this compound
While primarily known as a humoral immune effector, this compound is also intricately linked to the cellular immune responses of G. mellonella, particularly through its connection with hemocytes.
Hemocyte Modulation: Hemocytes are the primary immune cells in insects, responsible for phagocytosis, nodulation, and encapsulation of foreign invaders. The synthesis of this compound has been localized to hemocytes, which are considered a main site for the production of this antimicrobial peptide. mdpi.com This indicates a direct role of hemocytes in the humoral response through the secretion of this compound.
Infection with pathogens like C. albicans leads to changes in the hemocyte population and an upregulation of this compound gene expression. researchgate.net Studies have shown that while a C. albicans infection alone can cause a reduction in the number of circulating hemocytes, the presence of immunomodulatory molecules can enhance hemocyte function and concurrently affect this compound expression. Furthermore, the encapsulation of foreign bodies by hemocytes is a critical cellular immune response, and the expression of this compound is part of the broader immune activation that accompanies this process. nih.gov The interplay between the cellular and humoral arms of the immune system is evident in the coordinated response involving hemocyte activity and this compound production, ensuring a robust defense against invading pathogens.
Investigative Methodologies and Model Systems in Gallerimycin Research
Utilization of Galleria mellonella Larvae as an In Vivo Infection Model
The greater wax moth, Galleria mellonella, has emerged as a valuable in vivo model for studying host-pathogen interactions and the efficacy of antimicrobial compounds. researchgate.netmdpi.com Its innate immune system shares structural and functional similarities with the innate immune system of mammals, making it a suitable and ethical alternative to vertebrate models for certain studies. nih.govpreprints.org
In the context of Gallerimycin research, G. mellonella larvae serve as a natural source of the peptide and as a model to investigate its role in the immune response to various pathogens. nih.govnih.gov Researchers utilize this model by infecting the larvae with bacteria or fungi and subsequently monitoring survival rates, pathogen load, and the expression of immune-related genes, including this compound. nih.govpreprints.org For instance, studies have shown that pre-immunization of larvae with non-lethal doses of pathogens or their components, like lipopolysaccharide (LPS), can enhance survival against subsequent infections, a response linked to the increased production of antimicrobial peptides such as this compound. nih.govasm.org
The model allows for the assessment of virulence of different microbial strains. Pathogenic strains that cause higher mortality in larvae often do so by overcoming the host's immune defenses, which include the production of this compound. nih.govasm.org The progression of infection can be visually monitored through changes in larval appearance, such as melanization (darkening of the cuticle), and quantified by measuring the pathogen load within the hemolymph. oup.com
Table 1: Application of Galleria mellonella in this compound-Related Infection Studies
| Pathogen Investigated | Key Findings Related to this compound | Reference |
|---|---|---|
| Listeria monocytogenes | Infection with pathogenic L. monocytogenes induced the expression of immune defense genes, including this compound. Pre-treatment with LPS improved survival against subsequent infection, correlating with increased antilisterial activity in the hemolymph. | nih.govasm.org |
| Candida albicans | Infection with C. albicans led to the upregulation of this compound. The level of induction was correlated with the virulence of the yeast strain. | researchgate.net |
| Sporothrix brasiliensis | Infection resulted in a time-dependent, positive regulation of the this compound gene, indicating its involvement in the response to this fungal pathogen. | preprints.orgresearchgate.net |
| Escherichia coli | Oral administration of E. coli to larvae led to an increased gene expression of this compound. | frontiersin.org |
Application of Gene Expression Analysis Techniques (e.g., RT-qPCR)
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a cornerstone technique in this compound research, enabling the precise measurement of its gene expression levels in response to immune challenges. preprints.orgcabidigitallibrary.org This method involves the conversion of messenger RNA (mRNA) from tissue samples, typically the fat body or hemocytes of G. mellonella, into complementary DNA (cDNA), which is then amplified. nih.govcabidigitallibrary.org The amount of amplified product is quantified in real-time, providing a measure of the original amount of this compound mRNA.
Studies have consistently used RT-qPCR to demonstrate the inducible nature of this compound. For example, its expression is significantly upregulated following infection with various pathogens, including fungi like Nomuraea rileyi and Sporothrix brasiliensis, and bacteria such as Listeria monocytogenes. preprints.orgasm.orgcabidigitallibrary.org The technique is also employed to validate the effectiveness of other molecular methods, such as RNA interference, by confirming the reduction in target gene transcripts. cabidigitallibrary.org Furthermore, RT-qPCR has been instrumental in showing that this compound expression can be induced by immune elicitors like lipopolysaccharides (LPS). nih.gov
The general workflow for RT-qPCR analysis in this compound studies involves several key steps:
Immune Challenge: Larvae are injected with a pathogen or an immune stimulant.
Sample Collection: At specific time points post-injection, tissues like the fat body are collected.
RNA Extraction and Purification: Total RNA is isolated from the collected tissues.
cDNA Synthesis: The extracted RNA is reverse transcribed into cDNA.
qPCR Amplification: The cDNA is used as a template for qPCR with primers specific to the this compound gene.
Data Analysis: The expression levels of this compound are normalized to a reference or housekeeping gene to ensure accuracy. preprints.org
Functional Genomics Approaches (e.g., RNA Interference)
RNA interference (RNAi) is a powerful functional genomics tool used to investigate the specific role of genes by silencing their expression. mdpi.comnih.gov In this compound research, RNAi has been employed to elucidate the peptide's direct contribution to the insect's immune defense. cabidigitallibrary.org This technique involves introducing double-stranded RNA (dsRNA) that corresponds to the sequence of the this compound gene into the insect. cabidigitallibrary.orgmdpi.com This dsRNA triggers a cellular mechanism that leads to the degradation of the target this compound mRNA, thereby "knocking down" its expression. nih.gov
By observing the outcome of pathogen infection in insects with silenced this compound expression compared to control groups, researchers can infer its function. A key study demonstrated that knocking down the expression of a this compound-like gene in the armyworm Spodoptera litura using dsRNA interference resulted in accelerated death when the insects were subsequently infected with the fungus Nomuraea rileyi. cabidigitallibrary.org This finding provides direct evidence that this compound plays a significant role in defending against this fungal pathogen. cabidigitallibrary.org The efficiency of the gene knockdown is typically confirmed using RT-qPCR. cabidigitallibrary.org RNAi has proven to be a valuable method for moving beyond correlational studies of gene expression to establishing the functional importance of immune-related genes in insects. mdpi.comfrontiersin.org
Heterologous Expression Systems (e.g., Transgenic Plants) for Functional Validation
Heterologous expression, the production of a protein in an organism that does not naturally produce it, is a crucial technique for functional validation and for producing larger quantities of a protein for study. wikipedia.orgnexusacademicpublishers.comresearchgate.net In the context of this compound, heterologous expression has been used to confirm its antifungal properties and to explore its potential applications.
A notable example is the expression of this compound in tobacco plants (Nicotiana tabacum). nih.gov A cDNA encoding this compound was introduced into tobacco using Agrobacterium tumefaciens as a vector. nih.gov The resulting transgenic plants expressed this compound, which was confirmed by RT-qPCR. nih.gov These plants exhibited enhanced resistance to the fungal pathogens Erysiphe cichoracearum and Sclerotinia minor. nih.gov Furthermore, leaf sap and intercellular washing fluid from these transgenic plants were shown to inhibit the germination and growth of these fungi in vitro, demonstrating that the expressed this compound is functional and secreted into the intercellular spaces. nih.gov
This approach not only validates the antifungal activity of this compound in a different biological system but also highlights its potential for developing disease-resistant crops. nih.gov Other expression systems, such as Escherichia coli, have also been used to produce recombinant this compound to obtain a functional peptide for in vitro activity assays. nih.gov
Table 2: Heterologous Expression Systems Used in this compound Research
| Expression System | Purpose | Key Findings | Reference |
|---|---|---|---|
| Tobacco (Nicotiana tabacum) | Functional validation and conferring disease resistance | Ectopic expression conferred resistance to fungal pathogens Erysiphe cichoracearum and Sclerotinia minor. | nih.gov |
| Escherichia coli (Origami cells) | Production of recombinant peptide for activity assays | Recombinant this compound was active against the entomopathogenic fungus Metarhizium anisopliae. | nih.gov |
| Sf9 insect cells | Cellular localization and functional studies of related enzymes | A Prostaglandin E synthase (a related enzyme in the immune pathway) was expressed to study its localization and function. | biologists.com |
Advanced Spectroscopic and Chromatographic Techniques for Derivative Analysis
The analysis of this compound and its derivatives relies on a suite of advanced spectroscopic and chromatographic techniques. These methods are essential for the purification, identification, and quantification of the peptide and related molecules from complex biological samples. scarf.scotmdpi.comnih.gov
High-Performance Liquid Chromatography (HPLC) is a primary tool for separating this compound from other components in hemolymph or tissue extracts. scarf.scotresearchgate.net This technique separates molecules based on their interactions with a stationary phase (in a column) and a liquid mobile phase. scarf.scot By using different types of columns and mobile phases, researchers can achieve high-resolution separation.
Mass Spectrometry (MS) is often coupled with chromatographic methods like HPLC (LC-MS) or Gas Chromatography (GC-MS). scarf.scotfiveable.me MS provides highly sensitive and specific detection, allowing for the determination of the precise molecular weight of the peptide. scarf.scot This is crucial for identifying this compound and any post-translational modifications or degradation products. The fragmentation pattern of the molecule in the mass spectrometer can also provide information about its amino acid sequence. scarf.scot
Spectroscopic techniques such as UV-Visible spectroscopy can be used for detection in chromatography, as peptides absorb light in the ultraviolet range. fiveable.me While not used for detailed structural analysis of peptides like Nuclear Magnetic Resonance (NMR) might be, these methods are fundamental for the detection and quantification steps in the analytical workflow. nih.gov These combined techniques are indispensable for purifying this compound to homogeneity, confirming its identity, and analyzing its stability and interactions with other molecules.
Microbial Evasion Strategies and Mechanisms of Resistance to Antimicrobial Peptides
General Mechanisms of Resistance to AMPs in Microorganisms
Bacteria have developed a multifaceted arsenal (B13267) of resistance mechanisms to withstand the effects of AMPs. researchgate.net These strategies generally involve preventing the peptide from reaching its target, modifying the target itself, or actively removing the peptide from the cell. reactgroup.org Often, these mechanisms are not mutually exclusive, and a single organism can employ multiple strategies simultaneously, conferring high levels of resistance. infectionsinsurgery.org
One of the most direct methods for microorganisms to neutralize AMPs is through enzymatic degradation. reactgroup.org Many pathogenic bacteria secrete proteases that can cleave and inactivate AMPs, rendering them harmless before they can reach their cellular targets. mdpi.com The susceptibility of an AMP to proteolysis often depends on its structure; for instance, linear peptides like LL-37 are generally more vulnerable to degradation than more complex, non-linear peptides that contain structural features like disulfide bonds. royalsocietypublishing.org
For example, Staphylococcus aureus produces a protease called aureolysin, which has been shown to inactivate the human cathelicidin (B612621) LL-37 by cleaving it at specific sites. nih.gov Similarly, the outer membrane endopeptidase PgtE, produced by Salmonella Typhimurium, specifically degrades certain linear cationic AMPs. mdpi.com This enzymatic breakdown represents a key bacterial defense, allowing pathogens to survive in environments rich in host-derived AMPs, such as within phagolysosomes. nih.gov The enzymes involved can be highly specific or have broad-spectrum activity against various AMPs. nih.govmdpi.com
Efflux pumps are transport proteins located in the microbial cell membrane that actively extrude toxic substances, including AMPs, from the cell's interior. reactgroup.orgnih.gov By pumping the peptides out, these systems prevent them from reaching the intracellular concentrations needed to exert their antimicrobial effect. reactgroup.org Efflux pumps are common in bacteria and can be specific to one substrate or transport a wide range of structurally different compounds, contributing to multidrug resistance (MDR). dovepress.comfrontiersin.org
There are several major families of efflux pumps associated with MDR, including the ATP-binding cassette (ABC) superfamily, the resistance-nodulation-division (RND) family, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, and the multidrug and toxic compound extrusion (MATE) family. dovepress.commdpi.com Overexpression of genes encoding these pumps, often triggered by exposure to an antibiotic, can lead to increased resistance. reactgroup.orgmdpi.com For instance, the MtrCDE RND efflux pump in Neisseria gonorrhoeae is known to confer resistance to antibacterial peptides. frontiersin.org These systems are considered a significant mechanism of both intrinsic and acquired resistance in many pathogens. nih.govfrontiersin.org
Since the primary target for many cationic AMPs is the negatively charged bacterial cell surface, microorganisms have devised ways to alter their cell envelope to reduce this attraction. mdpi.comroyalsocietypublishing.org This is a widespread resistance strategy based on changing the physicochemical properties of surface molecules. royalsocietypublishing.org Bacteria can modify their cell wall or membrane components to decrease the net negative charge, thereby electrostatically repelling cationic AMPs. mdpi.comnih.gov
Key examples of these modifications include:
Lipopolysaccharide (LPS) Modification: In Gram-negative bacteria, the lipid A portion of LPS can be modified by adding positively charged molecules like 4-amino-4-deoxy-L-arabinose (L-Ara4N). This modification, often regulated by two-component systems like PhoP/PhoQ and PmrA/PmrB, reduces the negative charge of the outer membrane and confers resistance to peptides such as polymyxins. nih.govembopress.org
Teichoic Acid Alanylation: In Gram-positive bacteria, teichoic acids in the cell wall can be modified by incorporating D-alanine residues. This process, mediated by the dlt operon, introduces positive charges, which repels cationic AMPs. royalsocietypublishing.org
Phospholipid Modification: The aminoacylation of membrane phospholipids, such as the lysinylation of phosphatidylglycerol by the MprF protein, adds a positive charge to the bacterial membrane, further reducing its affinity for cationic AMPs. royalsocietypublishing.orgnih.gov
These alterations are crucial for bacterial survival and can be essential for evading the host's innate immune response. lehigh.edufrontiersin.org
Beyond preventing AMPs from reaching their targets, bacteria can also develop resistance by modifying the target itself or protecting it from the peptide's action. infectionsinsurgery.orgmdpi.com This can involve mutations in the genes encoding the target molecule, which decrease the binding affinity of the AMP, or the production of proteins that shield the target. mdpi.comfrontiersin.org
One common strategy is the alteration of the antibiotic's target site. wikipedia.org For example, resistance to glycopeptide antibiotics can arise from modifications to the pentapeptide precursors of the cell wall, which reduces the drug's binding affinity by a thousand-fold. infectionsinsurgery.org Another mechanism is target protection, where a resistance protein physically associates with the antibiotic's target site, preventing the drug from binding. mdpi.com In some cases, bacteria can even develop bypass mechanisms, producing alternative proteins that can fulfill the role of the inhibited target, such as the production of an alternative penicillin-binding protein (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA), which confers resistance to β-lactam antibiotics. reactgroup.orgfrontiersin.org
Biofilms are structured communities of microbial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). mdpi.comnih.gov This mode of growth provides significant protection against antimicrobial agents, including AMPs. researchgate.netmdpi.com Bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics than their free-living, planktonic counterparts. mdpi.comnih.gov
The resistance conferred by biofilms is multifactorial:
Restricted Penetration: The dense EPS matrix can act as a physical barrier, trapping or slowing the diffusion of AMPs, preventing them from reaching the cells in the deeper layers of the biofilm. mdpi.comnih.gov
Altered Microenvironment: The interior of a biofilm can have gradients of nutrients and oxygen, leading to slow-growing or dormant cells (persister cells) that are less susceptible to antimicrobials. mdpi.comnih.gov
Gene Expression: The biofilm environment can trigger the expression of specific resistance genes, including those for efflux pumps and surface-modifying enzymes. mdpi.com
Biofilm formation is a key virulence factor and a major challenge in clinical settings, contributing to chronic and recurrent infections. mdpi.comnih.gov
Specific Microbial Counter-Responses Relevant to Gallerimycin
While broad resistance mechanisms against AMPs are well-documented, specific counter-responses targeting this compound, an antifungal defensin (B1577277) from the greater wax moth Galleria mellonella, are less characterized. researchgate.netresearchgate.net However, studies using the G. mellonella infection model provide insights into how certain pathogens may evade its effects.
Klebsiella pneumoniae, a significant human pathogen, has been shown to develop resistance to colistin (B93849) and mammalian AMPs through mutational inactivation of the mgrB gene. embopress.org This mutation leads to the remodeling of its lipopolysaccharide (LPS) structure. In a G. mellonella infection model, this mgrB mutant not only showed increased virulence but also led to a significantly lower expression of host defense peptides, including this compound. embopress.org This suggests an indirect resistance mechanism where the pathogen suppresses the host's immune response, thereby reducing the production of this compound and other AMPs.
Furthermore, studies on Listeria monocytogenes have identified that virulence-associated genes, specifically the two-component system virR/virS and the genes dltB and mprF, play a dual role in both virulence and resistance against CAMPs. nih.gov These genes are known to modify the bacterial cell surface to repel cationic peptides. Their activity provides resistance against the antimicrobial proteins found in the hemolymph of G. mellonella, which includes this compound, indicating a direct mechanism of resistance to this specific peptide. nih.gov
Host Adaptation and Evolution of Resistance in Galleria mellonellanih.gov
The relationship between the greater wax moth, Galleria mellonella, and pathogenic microbes is a dynamic interplay characterized by sophisticated host adaptations and the potential for evolved resistance. The host's innate immune system, far from being static, demonstrates a remarkable capacity to adapt its responses, including the modulation of antimicrobial peptides (AMPs) like this compound. Concurrently, pathogens employ a variety of evasion strategies to counteract these defenses, creating a co-evolutionary arms race.
Microbial Evasion Strategies
Pathogens have developed multifaceted strategies to evade or subvert the immune response of G. mellonella, including mechanisms that directly or indirectly target the efficacy of this compound and other AMPs. These strategies are crucial for successful host colonization.
One primary tactic is direct immunosuppression through the secretion of secondary metabolites. The fungal metabolite oosporein (B1530899) , produced by entomopathogenic fungi such as Beauveria caledonica, actively suppresses the host's humoral immunity. mdpi.comresearchgate.net Research has shown that oosporein can down-regulate the gene transcription of the antifungal peptide this compound and reduce the density of hemocytes, the insect's primary immune cells. mdpi.comresearchgate.net This approach appears to facilitate a more gradual infection rather than causing immediate host death. researchgate.net
Another microbial tactic is the enzymatic degradation of AMPs. Certain virulence factors, such as the extracellular gelatinase (GelE) produced by Enterococcus faecalis, are capable of proteolytically degrading host defense peptides. mdpi.com This action can abolish the antimicrobial activity in the hemolymph, compromising the synergistic network of AMPs in which this compound participates. mdpi.com Furthermore, some pathogens, like entomopathogenic nematodes, utilize physical evasion by sequestering soluble immune molecules, including AMPs, on their cuticles, thereby preventing them from reaching their microbial targets. mdpi.com
Table 1: Microbial Evasion Strategies Against G. mellonella's Humoral Immunity
| Evasion Mechanism | Example Pathogen/Molecule | Mode of Action | Impact on this compound/AMPs | Reference |
|---|---|---|---|---|
| Immunosuppression | Oosporein (from Beauveria spp.) | Secretion of secondary metabolites that interfere with host immune signaling. | Down-regulates gene transcription of this compound; reduces hemocyte count. | mdpi.comresearchgate.net |
| Enzymatic Degradation | Gelatinase (GelE) (from Enterococcus faecalis) | Proteolytic destruction of antimicrobial peptides in the hemolymph. | Abolishes cell-free antimicrobial activity, likely degrading AMPs that work with this compound. | mdpi.com |
| Physical Sequestration | Entomopathogenic Nematodes (EPN) | Binding and sequestering soluble immune molecules on the nematode cuticle. | Prevents AMPs from reaching microbial targets within the hemocoel. | mdpi.com |
Host Adaptation and Immune Priming
Galleria mellonella exhibits an adaptive capacity known as immune priming or trained immunity, which allows it to mount a more effective defense upon subsequent encounters with pathogens. nih.govfrontiersin.org This phenomenon, akin to immunological memory in vertebrates, is not based on antibodies but on the modulation of the innate immune system. nih.gov Pre-exposure to sub-lethal doses of pathogens like Candida albicans or bacterial components such as lipopolysaccharide (LPS) enhances larval survival against a later, otherwise lethal, infection. nih.govfrontiersin.org
The mechanism underlying this priming involves the significant upregulation of immune-related genes. For instance, priming with a non-lethal dose of C. albicans leads to increased concentrations of this compound and galiomycin. nih.govfrontiersin.org This response can be highly specific; larvae primed with Pseudomonas entomophila showed enhanced resistance specifically to that bacterium. nih.gov The expression of this compound is dynamically regulated during this process, showing an initial suppression after the primary infection is cleared, followed by a robust induction upon re-infection. nih.gov
Host adaptation is also shaped by environmental and physiological conditions. Abiotic factors like temperature play a critical role; the induction of this compound expression in response to fungal infection is significantly more pronounced at 25°C compared to 15°C. nih.gov Additionally, the host employs nutritional immunity , an adaptive strategy where it modulates the availability of essential micronutrients. Upon infection with P. aeruginosa, G. mellonella upregulates genes for zinc transporters to sequester the metal, while simultaneously increasing the expression of this compound, thereby limiting pathogen growth by controlling access to vital resources. microbiologyresearch.org
Evolution of Resistance
Under sustained selective pressure, G. mellonella can evolve inheritable resistance to specific pathogens. Laboratory-based experimental evolution studies have demonstrated this phenomenon clearly. After exposing G. mellonella populations for 25 to 30 generations to the pathogens Bacillus thuringiensis or Beauveria bassiana, selected lines emerged with significantly increased resistance—up to 11-fold in the case of B. thuringiensis—compared to non-selected control lines. plos.orgnih.govplos.orgresearchgate.net
This evolved resistance is underpinned by stable, transgenerational changes in the host's immune and physiological systems. A key mechanism is the heritable reprogramming of gene expression . Resistant lines display higher constitutive expression of genes encoding AMPs and stress-response proteins. nih.gov In the case of resistance to the fungus B. bassiana, this enhanced defensive posture was notably concentrated in the integument, the primary barrier to fungal invasion. plos.orgplos.org
Crucially, the foundation of this long-term, evolved resistance appears to be epigenetic modifications . nih.gov Studies have revealed that pathogen-selected resistant lines exhibit altered patterns of DNA methylation and histone acetylation. researchgate.netannualreviews.org These epigenetic marks, along with differential expression of microRNAs (miRNAs), regulate the transcriptional activity of immunity-related genes. researchgate.net This indicates that epigenetic mechanisms provide a durable and heritable means for the transcriptional reprogramming of defense pathways, allowing for the evolution of host resistance to pathogens over generations. researchgate.netannualreviews.org
Table 2: Mechanisms of Host Adaptation and Evolved Resistance in G. mellonella
| Mechanism | Description | Key Molecular Changes | Reference |
|---|---|---|---|
| Immune Priming | Enhanced immune response following a sub-lethal exposure to a pathogen or immune stimulant. | Upregulation of AMP genes, including This compound and galiomycin, upon secondary challenge. | nih.govfrontiersin.orgnih.gov |
| Environmental Adaptation | Modulation of the immune response based on abiotic factors like temperature. | Temperature-dependent expression levels of AMPs; this compound induction is higher at 25°C than 15°C. | nih.gov |
| Nutritional Immunity | Limiting pathogen access to essential nutrients like metals. | Upregulation of zinc transporters alongside increased This compound expression. | microbiologyresearch.org |
| Experimental Evolution of Resistance | Development of heritable resistance after prolonged, multi-generational exposure to a pathogen. | Constitutively higher expression of AMPs and stress-response proteins in resistant lines. | plos.orgnih.govplos.org |
| Epigenetic Reprogramming | Heritable changes in gene expression that do not involve changes to the DNA sequence. | Altered DNA methylation, histone acetylation, and microRNA profiles that regulate immunity-related genes. | nih.govresearchgate.netannualreviews.org |
Advanced Research Directions and Biotechnological Potential
Exploration of Structure-Activity Relationships for Engineered Derivatives
The exploration of structure-activity relationships (SAR) for engineered derivatives of gallerimycin is a pivotal area of research for enhancing its therapeutic potential. While comprehensive studies on a wide array of engineered this compound derivatives are still emerging, the foundational knowledge of its structure provides a basis for rational design. This compound is a cysteine-rich peptide, and its antifungal activity is intrinsically linked to its three-dimensional structure, which is stabilized by disulfide bridges.
Future research into engineered derivatives will likely focus on modifications to key regions of the peptide. This could involve amino acid substitutions to enhance its amphipathic nature, which is crucial for interacting with and disrupting fungal cell membranes. Additionally, altering the charge and hydrophobicity of the peptide could lead to derivatives with a broader spectrum of activity or increased potency against specific fungal pathogens. The stability and amenability of insect defensin (B1577277) peptides like this compound to peptide engineering make them promising candidates for the development of novel antibiotic lead molecules. researchgate.net Understanding these relationships is fundamental to designing new cysteine-rich antimicrobial peptides with tailored properties. researchgate.net
Strategies for Enhanced Production and Fermentation Optimization for Research Applications
To facilitate extensive research and potential future applications, robust and efficient production methods for this compound are essential. Current strategies focus on recombinant expression systems and optimizing fermentation conditions.
A full-size cDNA of this compound has been successfully cloned and overexpressed in Escherichia coli Origami cells, a strain that facilitates the correct formation of disulfide bonds, which are critical for the peptide's functional integrity. nih.gov This recombinant production is a key step towards obtaining the quantities of functional peptide needed for detailed studies.
Fermentation optimization is another critical aspect. This involves fine-tuning various parameters to maximize the yield of the recombinant peptide. mdpi.com Key parameters for optimization include:
Temperature Control: Maintaining the optimal temperature for the growth of the host microorganism and for correct protein folding. mdpi.com
Nutrient Supply: Ensuring a balanced and readily available supply of essential nutrients for the microbial culture. mdpi.com
pH Regulation: Controlling the acidity or alkalinity of the fermentation medium to maintain optimal conditions for microbial growth and peptide production. mdpi.com
Aeration and Agitation: Providing adequate oxygen and mixing to ensure uniform growth and nutrient distribution in aerobic fermentation systems. mdpi.com
By systematically optimizing these factors, the yield of recombinant this compound can be significantly increased, thereby supporting further research into its various applications. researchgate.netoup.com
Potential for Developing Novel Antifungal Agents in Agricultural Contexts
This compound exhibits significant potential for the development of novel antifungal agents to protect crops from pathogenic fungi. nih.gov Research has demonstrated that the transgenic expression of this compound in plants can confer resistance to fungal diseases. researchgate.netcore.ac.ukoup.com
In one notable study, tobacco plants were genetically engineered to express the this compound gene. core.ac.ukoup.com The key findings from this research are summarized in the table below:
| Feature | Observation | Implication |
| Gene Expression | This compound mRNA was successfully quantified in transgenic tobacco, confirming stable expression. core.ac.uk | The genetic modification was successful and the plant machinery could produce the antifungal peptide. |
| Peptide Secretion | The this compound peptide was detected in the intercellular washing fluid of the transgenic tobacco leaves. core.ac.ukoup.com | The peptide is secreted into the apoplast, the space between plant cells, where it can directly encounter invading fungal pathogens. |
| In Vitro Activity | Leaf sap and intercellular fluid from transgenic plants inhibited the in vitro germination and growth of fungal pathogens. core.ac.ukoup.com | The expressed this compound is functional and retains its antifungal properties within the plant environment. |
| In Vivo Resistance | Transgenic tobacco plants showed enhanced resistance to the fungal pathogens Erysiphe cichoracearum and Sclerotinia minor. core.ac.ukoup.com | This compound expression provides effective protection against fungal diseases in a whole-plant context. |
These findings underscore the feasibility of using this compound as a tool in agricultural biotechnology to develop crops with inherent resistance to a range of fungal pathogens. nih.govnih.gov
Investigating Synergistic Antimicrobial Combinations
It has been reported that this compound can act synergistically with cecropins, another class of insect AMPs, particularly against Gram-negative bacteria. nih.govresearchgate.net Although this compound itself has no direct antibacterial activity, its expression can make Gram-negative bacteria more susceptible to the action of cecropin-A. semanticscholar.org this compound appears to sensitize the bacterial cells by inducing membrane depolarization, which in turn intensifies the effect of sublethal doses of cecropin-A. nih.gov This cooperative action highlights a sophisticated defense mechanism in insects and presents a strategy for developing more potent antimicrobial cocktails. nih.govresearchgate.netfrontiersin.org The combination of AMPs with conventional antibiotics is also a growing area of interest to combat antibiotic resistance. frontiersin.org
Elucidating the Role of this compound in Insect Immune Memory
The concept of "immune priming" or "immune memory" in insects, where a prior exposure to a pathogen or its components leads to a more robust immune response upon a subsequent encounter, is a fascinating area of immunology. core.ac.uk this compound appears to play a significant role in this phenomenon.
Studies have shown that the expression of this compound, along with other AMPs like galiomicin, is upregulated in insects that have been "primed." For instance, pre-exposure of Galleria mellonella to non-lethal doses of the fungus Candida albicans leads to the induction of this compound expression, contributing to increased resistance against a subsequent lethal infection. nih.govsemanticscholar.org This suggests that this compound is a key effector molecule in the insect's long-term immune preparedness.
The expression of this compound can be triggered by various stimuli, indicating its central role in the insect's defense system. semanticscholar.org While the precise molecular mechanisms underpinning this insect immune memory are still being unraveled, it is clear that this compound is a crucial component of this protective response. core.ac.ukresearchgate.net
Q & A
Q. What is the primary biological function of Gallerimycin in Galleria mellonella, and how is this determined experimentally?
this compound is a cysteine-rich antifungal peptide integral to G. mellonella's innate immune response. Its role is experimentally validated through gene expression analysis under pathogenic challenge or stress conditions. For example, qRT-PCR quantifies transcript levels, while antifungal assays (e.g., zone-of-inhibition tests) assess its activity against fungal pathogens. Studies show elevated this compound expression correlates with thermal stress (4°C or 37°C pre-incubation), peaking at 24–48 hours post-treatment .
Q. Which experimental models are most appropriate for studying this compound's antimicrobial activity?
Galleria mellonella larvae serve as the primary in vivo model due to their well-characterized immune system and ethical viability. In vitro models include fungal cultures (e.g., Candida albicans) treated with purified this compound. Researchers should standardize larval age, weight, and rearing conditions to minimize variability. Pathogen injection methods and post-infection survival assays are critical for functional validation .
Q. What molecular techniques are commonly employed to quantify this compound expression levels in insect immunity studies?
- qRT-PCR : Measures transcript levels using primers specific to this compound cDNA. Normalization against housekeeping genes (e.g., actin) is essential.
- RNA-Seq : Identifies genome-wide expression changes under immune challenges.
- Western blotting : Detects protein levels using antibodies raised against this compound peptides. Time-course experiments (e.g., 0–48 hours post-treatment) are recommended to capture dynamic expression patterns .
Advanced Research Questions
Q. How should researchers design experiments to assess the impact of thermal stress on this compound expression dynamics in Galleria mellonella?
- Variables : Pre-incubation temperatures (e.g., 4°C, 30°C, 37°C) and post-treatment time points (0–48 hours).
- Controls : Larvae maintained at standard rearing temperatures (e.g., 25°C).
- Replication : ≥3 biological replicates per condition to account for inter-larval variability.
- Method : Collect hemolymph or fat body tissue at defined intervals for RNA extraction. Pair qRT-PCR with statistical tools (e.g., ANOVA) to identify significant expression differences. Evidence shows this compound peaks earlier (24h) at 37°C versus 48h at 4°C, highlighting temperature-dependent kinetics .
Q. What methodological considerations are critical when interpreting contradictory findings in this compound expression data across different studies?
- Experimental conditions : Compare temperature regimes, pathogen types, and larval developmental stages.
- Host factors : Genetic variability in G. mellonella colonies or microbiota differences.
- Technical factors : RNA extraction protocols, primer specificity, and normalization methods.
- Statistical rigor : Use meta-analysis frameworks to reconcile discrepancies. For example, conflicting peak expression times may arise from variations in thermal stress duration or pathogen exposure .
Q. What strategies can be used to isolate and characterize this compound's antifungal properties in vitro while minimizing confounding variables?
- Purification : Use affinity chromatography or HPLC to isolate this compound from larval hemolymph.
- Activity assays : Test against fungal strains in nutrient-limited media to avoid interference from growth factors.
- Controls : Include heat-inactivated this compound and untreated fungal cultures.
- Dose-response analysis : Determine minimum inhibitory concentrations (MICs) across pH and temperature gradients. Studies suggest combining this compound with iron-binding proteins (e.g., transferrin) enhances antifungal efficacy .
Methodological Guidelines for Data Presentation
- Tables : Include time-course expression data (e.g., fold-change relative to controls) with standard deviations.
- Figures : Use line graphs to depict temperature-dependent expression trends (see Fig. 3–4 in ).
- Reproducibility : Provide raw qRT-PCR Ct values and statistical codes in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
